molecular formula C6H14ClNO B12718057 2-(chloromethyl)oxirane;N,N-dimethylmethanamine CAS No. 68609-87-0

2-(chloromethyl)oxirane;N,N-dimethylmethanamine

Cat. No.: B12718057
CAS No.: 68609-87-0
M. Wt: 151.63 g/mol
InChI Key: WSDOPQSRESRGQX-UHFFFAOYSA-N
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Description

Epichlorohydrin is a highly reactive organic compound used in the production of glycerol, plastics, epoxy glues, and resins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)oxirane typically involves the chlorination of allyl alcohol followed by epoxidation. The reaction conditions often include the use of hydrochloric acid and hydrogen peroxide as reagents. The process can be summarized as follows:

    Chlorination: Allyl alcohol reacts with hydrochloric acid to form 3-chloro-2-propen-1-ol.

    Epoxidation: The chlorinated product is then treated with hydrogen peroxide to form 2-(chloromethyl)oxirane.

For N,N-dimethylmethanamine, the synthesis involves the reaction of formaldehyde with dimethylamine under acidic conditions.

Industrial Production Methods

Industrial production of 2-(chloromethyl)oxirane involves the use of large-scale reactors where allyl alcohol is chlorinated and subsequently epoxidized. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)oxirane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols, amino alcohols, and other derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Conditions: Reactions are typically carried out under mild to moderate temperatures, often in the presence of a base to neutralize the generated acid.

Major Products

    Amino Alcohols: Formed by the reaction with amines.

    Diols: Formed by the reaction with water or alcohols.

Scientific Research Applications

2-(chloromethyl)oxirane;N,N-dimethylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the production of epoxy resins and polymers.

    Biology: Studied for its potential use in modifying biomolecules and creating bioconjugates.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Used in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)oxirane involves the reactivity of the oxirane ring and the chloromethyl group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The chloromethyl group can undergo substitution reactions, allowing for the introduction of various functional groups. These properties make the compound versatile in chemical synthesis and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Epichlorohydrin: Similar in structure but lacks the dimethylamine component.

    Dimethylamine: A simpler amine without the oxirane ring.

Uniqueness

2-(chloromethyl)oxirane;N,N-dimethylmethanamine is unique due to the combination of the reactive oxirane ring and the dimethylamine group. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

68609-87-0

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

2-(chloromethyl)oxirane;N,N-dimethylmethanamine

InChI

InChI=1S/C3H5ClO.C3H9N/c4-1-3-2-5-3;1-4(2)3/h3H,1-2H2;1-3H3

InChI Key

WSDOPQSRESRGQX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C.C1C(O1)CCl

Related CAS

62503-58-6

Origin of Product

United States

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